molecular formula C15H13N5O2 B2761904 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline CAS No. 2034277-00-2

6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline

Cat. No.: B2761904
CAS No.: 2034277-00-2
M. Wt: 295.302
InChI Key: NKERVSFJDDHQQS-UHFFFAOYSA-N
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Description

6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline is a complex organic compound that features a unique combination of heterocyclic structures. The presence of the oxadiazole, pyrrolidine, and quinoxaline rings in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature oxadiazole, pyrrolidine, or quinoxaline rings. Examples include:

  • (1,2,4-Oxadiazol-5-yl)pyrrolidine
  • (Quinoxalin-6-yl)methanone derivatives

Uniqueness

The uniqueness of 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-15(10-1-2-12-13(7-10)17-5-4-16-12)20-6-3-11(8-20)14-18-9-22-19-14/h1-2,4-5,7,9,11H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKERVSFJDDHQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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